
N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-3,4,5-trimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-3,4,5-trimethoxybenzamide is a useful research compound. Its molecular formula is C16H19N7O7 and its molecular weight is 421.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural and Thermochemical Studies
Research on related nitrofurantoin (NF) complexes, including solvates and co-crystals, reveals insights into molecular complexation which can inform the development of new solid forms of active pharmaceutical ingredients (APIs). Such studies demonstrate the potential for improving the stability and solubility of compounds, which is crucial for drug formulation and development (Vangala, Tan, & Chow, 2013).
Hypoxia-Selective Cytotoxicity
Compounds with nitro groups, such as 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, have shown selective toxicity for hypoxic cells, which is significant for developing targeted cancer therapies. The oxygen-inhibited enzymatic reduction of nitro groups to amine or hydroxylamine forms under hypoxic conditions suggests a mechanism for selective cytotoxicity (Palmer, van Zijl, Denny, & Wilson, 1995).
Synthesis of New Solid Forms
The synthesis of anhydrous co-crystals through desolvation of co-crystal solvates involving nitrofurantoin demonstrates a method for creating novel solid forms. This approach could be applied to synthesize new derivatives of N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-3,4,5-trimethoxybenzamide, potentially enhancing its physicochemical properties and utility in research applications (Vangala, Tan, & Chow, 2012).
Antioxidant Activity
The synthesis and evaluation of novel pyrimido[4,5-b]quinolin-4-one derivatives, which include structural elements similar to the query compound, have revealed significant antioxidant activity. This suggests that derivatives of this compound could potentially be investigated for their antioxidant properties, contributing to research in oxidative stress and related diseases (El-Gazzar, Gaafar, Youssef, Abu‐Hashem, & Badria, 2007).
DNA Binding and Antitumor Activity
The ability to bind DNA and exhibit antitumor activity has been observed in compounds structurally related to the query compound. This indicates potential research applications in studying the interaction with DNA and the development of antitumor agents. For instance, the synthesis of new fused uracil derivatives for DNA binding suggests a pathway for investigating the query compound's potential to interact with genetic material and exert biological effects (Mousa, Bayoumi, Korraa, Assy, & El-Kalyoubi, 2015).
properties
IUPAC Name |
N-[2-[2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl]-2-oxoethyl]-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7O7/c1-28-9-4-8(5-10(29-2)13(9)30-3)16(25)18-6-11(24)21-22-15-12(23(26)27)14(17)19-7-20-15/h4-5,7H,6H2,1-3H3,(H,18,25)(H,21,24)(H3,17,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMOFURVOOFPPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)NNC2=NC=NC(=C2[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

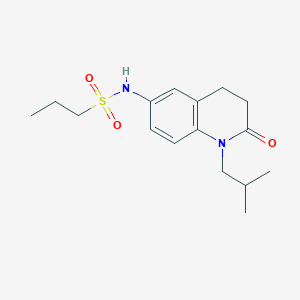
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(2,4,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2539534.png)
![2-(4-Fluorophenoxy)-1-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2539535.png)
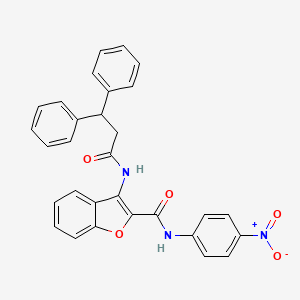
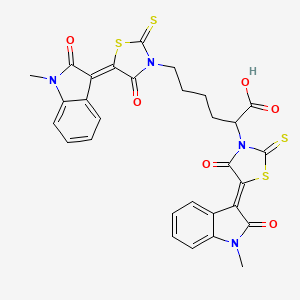
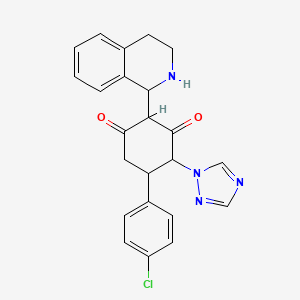


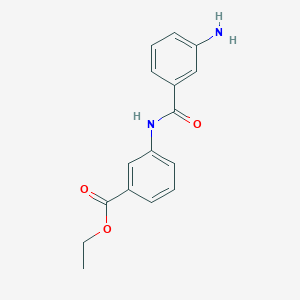
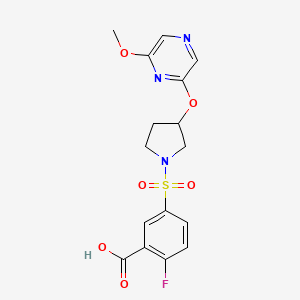
![Tert-butyl 4-[(6-fluoropyridin-3-yl)formamido]-2,2-dimethylbutanoate](/img/structure/B2539549.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2539551.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2539552.png)
